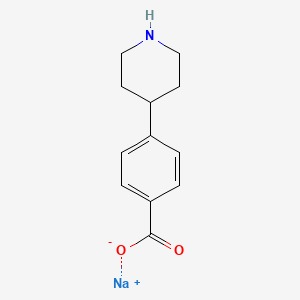
Sodium 4-(piperidin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(piperidin-4-yl)benzoate is a chemical compound that features a piperidine ring attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(piperidin-4-yl)benzoate typically involves the reaction of 4-(piperidin-4-yl)benzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
4-(piperidin-4-yl)benzoic acid+NaOH→Sodium 4-(piperidin-4-yl)benzoate+H2O
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzoate moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve halogenated benzoates and nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the benzoate moiety.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(piperidin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
4-(piperidin-4-yl)benzoic acid: The parent compound, which lacks the sodium ion.
N-(piperidin-4-yl)benzamide: A structurally similar compound with an amide group instead of a carboxylate.
1-Methyl-4-(piperidin-4-yl)piperazine: Another piperidine derivative with different substituents.
Uniqueness: Sodium 4-(piperidin-4-yl)benzoate is unique due to its combination of a piperidine ring and a benzoate moiety, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility in aqueous solutions, making it more versatile for various applications .
Properties
Molecular Formula |
C12H14NNaO2 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
sodium;4-piperidin-4-ylbenzoate |
InChI |
InChI=1S/C12H15NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);/q;+1/p-1 |
InChI Key |
VWOSWYGAGOJVKN-UHFFFAOYSA-M |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















